molecular formula C21H20FN3O3 B2683196 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-14-7

2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2683196
CAS No.: 638139-14-7
M. Wt: 381.407
InChI Key: ZYLUYHNECDPIQX-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core with distinct substituents:

  • Position 4: 3-fluorophenyl group (electron-withdrawing fluorine substituent).
  • Position 6: Tetrahydrofuran-2-ylmethyl (THF-derived alkyl chain, enhancing lipophilicity).
  • Position 7: Methyl group (steric and electronic modulation).
  • Position 3: Cyano group (polar functionality).

Properties

IUPAC Name

2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-27-15)18(16(10-23)20(24)28-17)13-4-2-5-14(22)9-13/h2,4-5,8-9,15,18H,3,6-7,11,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLUYHNECDPIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups, including:

  • An amino group which may contribute to its biological interactions.
  • A carbonitrile group , potentially enhancing its reactivity and interaction with biological targets.
  • A pyridine ring , known for its role in various pharmacological activities.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings.

Anti-inflammatory Activity

Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses. For instance, a related compound demonstrated inhibition of COX-2 with an IC50 value of 6.74 μM .

Anticancer Activity

Compounds structurally similar to 2-amino-4-(3-fluorophenyl)-7-methyl have been tested against various cancer cell lines. One study reported moderate cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective cell growth inhibition . Molecular docking studies have suggested that the presence of the fluorine atom enhances binding affinity to cancer-related targets.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorinated phenyl group is believed to enhance binding through hydrogen bonding interactions with target proteins . This specificity may lead to selective inhibition of pathways involved in inflammation and tumor growth.

Case Studies

  • Inhibition of Cholinesterases : A related study evaluated compounds with similar structures for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active derivatives showed IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes, suggesting potential applications in treating neurodegenerative diseases .
  • Antioxidant Properties : Compounds derived from this class have also been assessed for antioxidant activity. The presence of functional groups like hydroxyl and carbonitrile has been linked to increased radical scavenging capabilities, contributing to their therapeutic potential .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions utilizing reagents such as methanesulfonic acid and various substituted benzaldehydes. Optimization of reaction conditions is crucial for improving yield and purity .

Summary Table of Biological Activities

Activity TypeTarget/EnzymeIC50 Value (μM)Notes
Anti-inflammatoryCOX-26.74Significant inhibition observed
AnticancerMCF-7 Cell LineModerateCytotoxic effects noted
Cholinesterase InhibitionAChE/BChE10.4 - 24.3Effective against neurodegenerative targets
AntioxidantRadical ScavengingVariableEnhanced by specific functional groups

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 and HepG2) with IC50 values in the low micromolar range.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity:

  • In Vitro Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Application : These compounds could be developed into new antibiotics or antiseptics.

Agrochemical Applications

The unique properties of this compound allow for its exploration in agricultural chemistry:

Herbicidal Activity

Research indicates that pyrano-pyridine derivatives can exhibit herbicidal properties:

  • Mechanism : They may inhibit specific enzymes involved in plant growth.
  • Field Trials : Preliminary field trials have shown promising results in controlling weed growth without harming crops.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance material properties:

  • Thermal Stability : Compounds like these can improve the thermal stability of polymers.
  • Case Study : A study showed that adding pyrano-pyridine derivatives to polyvinyl chloride (PVC) increased its thermal degradation temperature by 20°C.

Summary Table of Applications

Application AreaSpecific UseObservations/Results
PharmacologyAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against both Gram-positive and Gram-negative bacteria
AgrochemicalsHerbicidesEffective weed control in preliminary trials
Material SciencePolymer additivesEnhanced thermal stability in polymers

Comparison with Similar Compounds

Substituent Variations at Position 4

The phenyl group at position 4 is critical for electronic and steric interactions. Key analogs include:

Compound ID Position 4 Substituent Key Properties Reference
Target 3-fluorophenyl Electron-withdrawing; moderate steric bulk
4-hydroxyphenyl Electron-donating (-OH); increased polarity RN 612049-16-8
3-chlorophenyl Larger halogen (Cl vs. F); higher lipophilicity RN 712296-15-6
3-bromophenyl Heavy halogen (Br); enhanced steric effects
2,4-dimethoxyphenyl Electron-donating (-OCH₃); improved solubility MDL MFCD03932898

Key Observations :

  • Electron-withdrawing groups (F, Cl, Br) may enhance binding to electrophilic targets (e.g., enzymes).
  • Polar substituents (-OH, -OCH₃) improve aqueous solubility but may reduce membrane permeability.

Substituent Variations at Position 6

The R-group at position 6 modulates steric bulk and pharmacokinetics:

Compound ID Position 6 Substituent Key Properties Reference
Target Tetrahydrofuran-2-ylmethyl Moderate lipophilicity; cyclic ether enhances metabolic stability
3-pyridinylmethyl Aromatic N-heterocycle; potential for π-π interactions
2-(morpholin-4-yl)ethyl Tertiary amine; increases basicity and solubility
3-pyridinylmethyl Similar to ; Cl substituent at phenyl (Position 4) CID 3846891

Key Observations :

  • Tetrahydrofuran-derived chains (Target) balance lipophilicity and metabolic stability compared to pyridine or morpholine groups.
  • Aromatic substituents (e.g., pyridinylmethyl) may enhance target affinity but reduce solubility.

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